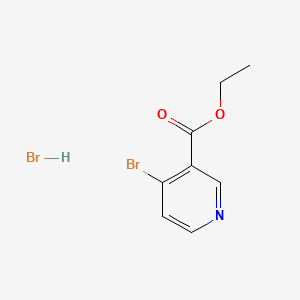
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is a chemical compound with the CAS Number: 2586126-81-8 . It has a molecular weight of 285.75 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17ClFNO2/c1-19-13-11 (16)8-7-10 (12 (13)15)14 (18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3, (H,17,18) .Aplicaciones Científicas De Investigación
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has been studied extensively in the scientific community. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal complexes. This compound has also been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In particular, this compound has been used in the synthesis of drugs, polymers, and other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide depends on its application. In organic synthesis, this compound acts as a catalyst, promoting the formation of new bonds between two molecules. In medicinal chemistry, this compound acts as an inhibitor of enzymes, blocking the activity of certain enzymes and preventing them from catalyzing reactions. In materials science, this compound acts as a ligand for metal complexes, forming strong bonds between the metal and the ligand.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, this compound has been found to inhibit the activity of certain enzymes, such as the enzymes involved in the metabolism of drugs. This compound has also been found to have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to reduce the toxicity of certain drugs and to increase the bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Another advantage is that this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water, making it difficult to use in certain types of experiments. In addition, this compound is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in materials science, such as its potential use as a ligand for metal complexes. In addition, further research could be done to optimize the synthesis of this compound and to explore the potential of this compound as an inhibitor of enzymes. Finally, further research could be done to explore the potential of this compound as an anti-inflammatory and anti-cancer agent.
Métodos De Síntesis
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide can be synthesized via a variety of methods. One method involves the reaction of 2-chloro-4-fluoro-3-methoxybenzyl chloride with N-cyclohexyl-2-aminopyridine in the presence of sodium hydroxide. This reaction produces this compound in a yield of 78%. Other methods of synthesis include the reaction of 2-chloro-4-fluoro-3-methoxybenzaldehyde with N-cyclohexyl-2-aminopyridine, the reaction of 2-chloro-4-fluoro-3-methoxybenzyl bromide with N-cyclohexyl-2-aminopyridine, and the reaction of 2-chloro-4-fluoro-3-methoxybenzyl iodide with N-cyclohexyl-2-aminopyridine.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-13-11(16)8-7-10(12(13)15)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPLHUOEBRVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














